2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide
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Overview
Description
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a keto group, a nitrobenzylidene moiety, and a nipecotamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide typically involves the condensation of 3-nitrobenzaldehyde with nipecotamide under specific reaction conditions. One common method includes the use of an organic solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The keto group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrobenzylidene)-3-amino-5-methylpyrazole
- N’-(3-nitrobenzylidene)-2,2-diphenoxyacetohydrazide
- 2-(4-ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide
Uniqueness
2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C13H14N4O4 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C13H14N4O4/c18-12-11(5-2-6-14-12)13(19)16-15-8-9-3-1-4-10(7-9)17(20)21/h1,3-4,7-8,11H,2,5-6H2,(H,14,18)(H,16,19)/b15-8+ |
InChI Key |
HYDVGLHZTPKMFG-OVCLIPMQSA-N |
Isomeric SMILES |
C1CC(C(=O)NC1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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